methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a benzoate ester, an imidazole ring, and a butylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the butylcarbamoyl group. The final steps involve the formation of the benzoate ester and the sulfanyl linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The butylcarbamoyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate: Similar in structure but lacks the sulfanyl linkage.
Methyl 2-(2-((1-(3-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate: Similar but with a thioether instead of a sulfanyl group.
Uniqueness
Methyl 2-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group, in particular, may offer unique reactivity and binding characteristics compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[[2-[1-[3-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-3-4-12-25-22(30)17-8-7-9-18(15-17)28-14-13-26-24(28)33-16-21(29)27-20-11-6-5-10-19(20)23(31)32-2/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,25,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRQHEWGAZUEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.